Product packaging for Oxazolo[4,5-B]pyridine-2-thiol(Cat. No.:CAS No. 211949-57-4)

Oxazolo[4,5-B]pyridine-2-thiol

Cat. No.: B3040518
CAS No.: 211949-57-4
M. Wt: 152.18 g/mol
InChI Key: BRSZJWYJYOGBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazolo[4,5-b]pyridine-2-thiol is a key heterocyclic building block in medicinal chemistry and drug discovery. This compound features a fused oxazolo[4,5-b]pyridine scaffold with a reactive thiol group, making it a versatile precursor for the synthesis of novel bioactive molecules through further functionalization . Recent research highlights its significant value in the design and synthesis of Mannich base derivatives, which are evaluated for their antitumor potential . These derivatives are investigated through molecular docking studies, POM analysis, and pharmacophore modeling against critical biological targets such as GPCRs and kinases . The presence of the pyridine moiety in its structure is a key advantage, as it enhances water solubility, provides a site for protonation and salt formation, and improves interaction with target proteins via hydrogen bonding, thereby modulating the physical and biological properties of the resulting molecules . Beyond its central role in anticancer research, the oxazolo[4,5-b]pyridine skeleton is also known for its fluorescence properties, making its derivatives good candidates for applications in material science, such as in the construction of LED devices or nonlinear optic systems . This compound is offered for Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use. Researchers can source this product from various global suppliers, with available purity grades typically at 95% or higher and common pack sizes starting from 1 gram . Proper handling procedures should be observed, as the compound may cause skin and eye irritation and be harmful if swallowed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2OS B3040518 Oxazolo[4,5-B]pyridine-2-thiol CAS No. 211949-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-[1,3]oxazolo[4,5-b]pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c10-6-8-5-4(9-6)2-1-3-7-5/h1-3H,(H,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSZJWYJYOGBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=S)O2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993241
Record name [1,3]Oxazolo[4,5-b]pyridine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7243-02-9
Record name [1,3]Oxazolo[4,5-b]pyridine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Oxazolo 4,5 B Pyridine 2 Thiol and Its Derivatives

Direct Cyclization Strategies for the Oxazolo[4,5-b]pyridine (B1248351) Core Formation

The formation of the oxazolo[4,5-b]pyridine core is a critical step in the synthesis of the target thiol and its analogs. Direct cyclization strategies, primarily involving 2-amino-3-hydroxypyridine (B21099) as a key precursor, are widely utilized.

Condensation Reactions with 2-Amino-3-hydroxypyridine Precursors

2-Amino-3-hydroxypyridine is a versatile starting material for the synthesis of the oxazolo[4,5-b]pyridine ring system. capes.gov.brsigmaaldrich.com Its bifunctional nature, possessing both an amino and a hydroxyl group ortho to each other, allows for condensation with various one-carbon synthons to form the fused oxazole (B20620) ring. capes.gov.brsigmaaldrich.comclockss.org

The condensation of 2-amino-3-hydroxypyridine with carboxylic acid derivatives is a foundational method for creating the oxazolo[4,5-b]pyridine skeleton. For the synthesis of specific 2-substituted derivatives, reagents like thiocarboxylic acid chlorides can be employed. This approach allows for the direct introduction of a desired substituent at the 2-position of the oxazole ring.

A prevalent and efficient method for the direct synthesis of oxazolo[4,5-b]pyridine-2-thiol (B2489188) involves the reaction of 2-amino-3-hydroxypyridine with carbon disulfide in the presence of a base. ingentaconnect.combenthamdirect.com This one-step condensation reaction is typically carried out in an alcoholic solvent, such as ethanol, with potassium hydroxide (B78521) serving as the catalyst. ingentaconnect.combenthamdirect.com The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which subsequently cyclizes to yield the desired thiol. researchgate.net This method is advantageous due to its simplicity and directness in forming the target compound. ingentaconnect.combenthamdirect.com

Acid catalysts are frequently employed to facilitate the cyclization of 2-amino-3-hydroxypyridine with various reagents. Polyphosphoric acid (PPA) is a common condensing agent used in these reactions. researchgate.net For instance, heating 5-bromo-3-hydroxy-2-aminopyridine with carboxylic acids in the presence of PPA or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) affords the corresponding 1,3-oxazolo derivatives. researchgate.net

More recently, heterogeneous acid catalysts have gained attention for their efficiency and reusability. Silica-supported perchloric acid (HClO₄·SiO₂) has been effectively used for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives. researchgate.net This method offers several advantages, including high conversion rates, simple workup procedures, and the ability to be performed under ambient conditions. researchgate.net Similarly, silica (B1680970) sulfuric acid has been utilized as a heterogeneous and solvent-free catalyst for the synthesis of oxazolo[4,5-b]pyridines. wu.ac.th

Reactions with Carbon Disulfide and Alkaline Conditions

Post-Synthetic Derivatization and Modification Pathways

Halogenation and Subsequent Nucleophilic Substitution (e.g., Thiolation, Methylation from Chloro-Intermediates)

A robust and versatile strategy for synthesizing substituted oxazolo[4,5-b]pyridines involves the initial creation of a halogenated intermediate, typically a chloro-derivative, which then serves as an electrophilic substrate for nucleophilic substitution. This two-step approach allows for the introduction of a wide array of functional groups onto the heterocyclic core.

A common pathway begins with the cyclization of 2-amino-3-pyridinol. For instance, reacting 2-amino-3-pyridinol with triphosgene (B27547) can yield an intermediate that is subsequently treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to produce 2-chlorooxazolo[4,5-b]pyridine. This chloro-intermediate is highly reactive towards nucleophiles. Thiolation can be achieved by reacting it with a sulfur nucleophile, and subsequent methylation can install a methylthio group. smolecule.com

The chloro group on the pyridine (B92270) ring can also undergo nucleophilic substitution. For example, 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine (B6359296) can react with various amines or thiols, allowing for further diversification of the scaffold. smolecule.com Halogenation is not limited to chlorine; agents such as N-bromosuccinimide can be used for bromination. The synthesis of related heterocyclic systems, such as isoxazolo[4,5-b]pyridines, also leverages chloro-intermediates, starting from compounds like 2-chloro-3-nitropyridines, where the key step is an intramolecular nucleophilic substitution. beilstein-journals.org

Table 1: Synthesis via Halogenated Intermediates
Starting MaterialReagents & ConditionsIntermediateNucleophile/ReagentFinal Product TypeCitation
2-Amino-3-pyridinol1. Triphosgene, Toluene, 80°C 2. POCl₃2-Chlorooxazolo[4,5-b]pyridineThiol source (e.g., NaSH), then Methylating agent (e.g., CH₃I)2-(Methylthio)oxazolo[4,5-b]pyridine (B62820)
5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridineAmines or ThiolsNot ApplicableAmines, ThiolsAmino or thiol-substituted derivatives smolecule.com
2-chloro-3-nitro-6-R-pyridinesIntramolecular nucleophilic substitutionNot ApplicableInternal nucleophileIsoxazolo[4,5-b]pyridines beilstein-journals.org
Oxazolo[4,5-b]pyridine scaffoldN-bromosuccinimideNot ApplicableBrominating agentBrominated derivatives

Functional Group Interconversions on the Thiol Moiety

Once the this compound or its S-alkylated derivatives are synthesized, the thiol or thioether moiety itself can be a site for further chemical transformations. These functional group interconversions (FGI) are crucial for fine-tuning the electronic and steric properties of the molecule.

One of the most common transformations is the oxidation of the sulfur atom. The methylthio group (-SCH₃) can be oxidized to a sulfoxide (B87167) (-SOCH₃) or further to a sulfone (-SO₂CH₃) using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). smolecule.com

Another significant interconversion is the desulfurization of the thiol group, which can be followed by nucleophilic substitution. cas.cn A recently developed method employs a triphenylphosphine (B44618) (Ph₃P) and 1,2-diiodoethane (B146647) (ICH₂CH₂I) system to activate the C-SH bond for substitution. cas.cn This process is effective for a broad range of nucleophiles, including free amines, allowing for the synthesis of various secondary and tertiary amine derivatives directly from the thiol. cas.cn This method is notable for its tolerance of other functional groups, such as hydroxyl groups, during amination reactions. cas.cn

Table 2: Functional Group Interconversions of the Thiol/Thioether
Starting MoietyTransformationReagents/ConditionsResulting MoietyCitation
-SCH₃ (Methylthio)OxidationHydrogen peroxide, m-CPBA-SOCH₃ (Sulfoxide), -SO₂CH₃ (Sulfone) smolecule.com
-SH (Thiol)Desulfurization-AminationPh₃P, ICH₂CH₂I, Amine (R₂NH)-NR₂ (Amino) cas.cn
-SH (Thiol)Desulfurization-IodinationPh₃P, ICH₂CH₂I-I (Iodo) cas.cn
-SH (Thiol)Desulfurization-CyanationPh₃P, ICH₂CH₂I, KCN-CN (Cyano) cas.cn

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound Analogues

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of oxazolopyridine derivatives. These approaches aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency. asianpubs.orgresearchgate.net

A notable eco-friendly method for the synthesis of 1,3-oxazolopyridine-2-thiols involves the use of green reaction media. researchgate.net Glycerol and polyethylene (B3416737) glycol (PEG-400) have been successfully employed as solvents for the coupling reaction between 2-amino-3-hydroxypyridine and carbon disulfide with a potassium base. researchgate.netbham.ac.uk These solvents are biodegradable, have low toxicity, and can often be recycled, offering a significant environmental advantage over traditional volatile organic solvents.

Microwave-assisted organic synthesis is another green technique that has been applied to the production of related heterocyclic scaffolds. ijpsonline.comrsc.org This method can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. rsc.org The synthesis of various oxazole derivatives has been achieved efficiently using microwave irradiation, sometimes in solvent-free conditions or with catalysts like copper or gold in aqueous media, further enhancing the green credentials of the process. ijpsonline.comrsc.org

Table 3: Comparison of Conventional vs. Green Synthetic Approaches
ParameterConventional MethodGreen AlternativeAdvantage of Green MethodCitation
SolventEthanol, TolueneGlycerol, PEG-400, Water, Solvent-freeReduced toxicity, biodegradability, recyclability researchgate.netbham.ac.ukijpsonline.com
Energy SourceConventional heating (reflux)Microwave irradiationReduced reaction time, improved energy efficiency ijpsonline.comrsc.org
CatalystStoichiometric reagents (e.g., POCl₃)Catalytic amounts (e.g., Copper, Gold)Reduced waste, atom economy ijpsonline.comrsc.org

Scalability Investigations and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires careful investigation into the scalability and optimization of the synthetic process. asianpubs.org For this compound and its derivatives, this involves maximizing yield and purity while ensuring the process is cost-effective and safe. smolecule.com

Chemical Transformations and Reactivity Profiling of Oxazolo 4,5 B Pyridine 2 Thiol

Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in oxazolo[4,5-b]pyridine-2-thiol (B2489188) is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the fused oxazole (B20620) ring and the nitrogen atom within the pyridine ring itself. alchempharmtech.com Its reactivity in such reactions is often compared to that of nitrobenzene. alchempharmtech.com Consequently, electrophilic attack, when it does occur, is directed to specific positions.

Studies on related oxazolo[4,5-b]pyridine (B1248351) systems have shown that electrophilic substitution, such as nitration, bromination, formylation, and acylation, can be achieved. For instance, in 2-(2-thienyl)oxazolo[4,5-b]pyridine, electrophilic attack occurs exclusively at the 5-position of the thiophene (B33073) ring, highlighting the higher reactivity of the appended substituent over the pyridine ring. researchgate.netresearchgate.net For the parent this compound, electrophilic substitution on the pyridine ring would likely require harsh reaction conditions and would be expected to occur at positions meta to the ring nitrogen.

Nucleophilic Substitution Reactions Involving Activated Sites

The oxazolo[4,5-b]pyridine core can be susceptible to nucleophilic substitution, particularly when activated by appropriate leaving groups. For example, a chloro group at the 2-position of the oxazolo[4,5-b]pyridine scaffold can be displaced by nucleophiles. Similarly, the chlorine atom in 5-chloro-2-(methylthio)oxazolo[4,5-b]pyridine (B6359296) can undergo nucleophilic substitution with amines or thiols. smolecule.com This reactivity allows for the introduction of a variety of functional groups onto the heterocyclic core.

The thiol group at the 2-position can also participate in nucleophilic substitution-like reactions. For instance, treatment of benzoxazole-2-thiol with piperazine (B1678402) and its derivatives leads to the displacement of the thiol group, suggesting a similar reactivity for its pyridine analog. benthamdirect.com

Oxidative Transformations of the Thiol/Methylthio Group (e.g., to Sulfoxides and Sulfones)

The thiol group of this compound and its S-alkylated derivatives, such as the methylthio group, are readily susceptible to oxidation. Common oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) can convert the methylthio group into the corresponding sulfoxide (B87167) and further to the sulfone. smolecule.com This transformation is significant as the resulting sulfone can act as a good leaving group in subsequent nucleophilic substitution reactions, enabling further diversification of the scaffold. researchgate.net

Table 1: Oxidative Transformations

Starting MaterialOxidizing AgentProductReference
2-(Methylthio)oxazolo[4,5-b]pyridine (B62820)Hydrogen peroxide, m-CPBA2-(Methylsulfinyl)oxazolo[4,5-b]pyridine, 2-(Methylsulfonyl)oxazolo[4,5-b]pyridine smolecule.com

Reductive Reactions of the Heterocyclic System

The heterocyclic system of oxazolo[4,5-b]pyridine is generally stable to reduction. However, specific functional groups attached to the ring can be reduced. For instance, a chloro group on the pyridine ring can be reduced to a hydrogen atom using a strong reducing agent like lithium aluminum hydride. smolecule.com Catalytic hydrogenation, for example using palladium on carbon, is also a potential method for the reduction of certain substituents, although the stability of the core heterocyclic system makes this less common.

Alkylation, Acylation, and Amination at Heteroatomic Centers

The heteroatoms in this compound, specifically the nitrogen of the pyridine ring and the sulfur of the thiol group, are primary sites for alkylation, acylation, and amination.

Alkylation: The thiol group is readily alkylated. For example, a series of 1,2,3-triazole linked this compound derivatives were synthesized through alkylation of the thiol group. bohrium.comresearchgate.net The nitrogen atom of the pyridine ring can also be quaternized, for instance, by reaction with methyl iodide. researchgate.netresearchgate.net

Acylation: Acylation can occur at the nitrogen or sulfur atoms, although S-acylation is more common for the thiol tautomer.

Amination: While direct amination at the thiol group is not a standard reaction, the Chichibabin amination, which involves the direct amination of the pyridine ring, has been attempted on related systems like 2-(2-thienyl)oxazolo[4,5-b]pyridine but was unsuccessful. researchgate.netresearchgate.net However, nucleophilic substitution of a suitable leaving group at the 2-position with amines is a viable route to aminated products. smolecule.comresearchgate.net

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules from simple starting materials in a single step. The oxazolo[4,5-b]pyridine scaffold can be incorporated into MCRs to generate diverse chemical libraries. For instance, triazole-linked this compound derivatives have been synthesized using a click chemistry approach, which is a type of MCR. bohrium.com The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, has been utilized to create imidazo-fused scaffolds, and similar strategies could potentially be adapted for the diversification of oxazolo[4,5-b]pyridine derivatives. nih.gov

Rearrangement Reactions and Structural Isomerization Pathways

Rearrangement reactions can lead to interesting structural isomers of the oxazolo[4,5-b]pyridine system. One notable example is the Boulton–Katritzky rearrangement. This has been observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which undergo a base-promoted rearrangement to form 3-hydroxy-2-(2-aryl alchempharmtech.comsmolecule.comtriazol-4-yl)pyridines. beilstein-journals.org While this specific example involves an isoxazolo analog, it highlights the potential for rearrangement pathways in related heterocyclic systems. Such rearrangements can be triggered by various conditions and can provide access to otherwise difficult-to-synthesize structures. chim.it

Structure Activity Relationship Sar and Derivative Design for Biological Efficacy

Rational Design and Synthesis of Oxazolo[4,5-b]pyridine-2-thiol (B2489188) Derivatives

The synthesis of this compound derivatives often begins with the reaction of 2-aminopyridin-3-ol with carbon disulfide. wisdomlib.org This core structure is then elaborated through various synthetic strategies to introduce a diverse range of substituents. A common approach involves the alkylation of the thiol group, followed by further reactions to create more complex molecules. wisdomlib.org For instance, propargylamine (B41283) derivatives have been synthesized through a sequential reaction involving alkylation and a subsequent addition reaction with secondary amines and formaldehyde (B43269), often catalyzed by copper iodide (CuI) at room temperature. wisdomlib.org

Another key synthetic strategy is the condensation of 2-amino-3-hydroxypyridine (B21099) with carboxylic acid derivatives. researchgate.net This method allows for the direct introduction of various substituents at the 2-position of the oxazolo[4,5-b]pyridine (B1248351) ring. For example, reacting 2-amino-3-hydroxypyridine with a thiocarboxylic acid chloride like methylthioacetyl chloride in polyphosphoric acid (PPA) yields the corresponding 2-(methylthio) derivative.

The synthesis of more complex derivatives, such as those functionalized at other positions of the pyridine (B92270) ring, has also been described. For example, starting from 5-bromo-3-hydroxy-2-aminopyridine, derivatives can be prepared by reaction with various carboxylic acids, followed by further modifications like Heck reactions to introduce additional functional groups. researchgate.net

Influence of Substituent Nature and Position on Bioactivity

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core.

Effects of Phenyl and Benzyl (B1604629) Substituents at Position 2

Quantitative structure-activity relationship (QSAR) analyses have shown that the presence of a benzyl group at the 2-position of the oxazolo[4,5-b]pyridine ring is more favorable for antifungal activity against Candida albicans than a phenyl substituent. researchgate.net In fact, substitution with a benzyl group at this position has been found to optimize the antifungal activity, outperforming analogous benzoxazole (B165842) and benzimidazole (B57391) structures. The oxazolo[4,5-b]pyridine nucleus itself is estimated to contribute significantly, around 45%, to the total activity.

Impact of Methylthio Moiety on Pharmacokinetics and Activity

The 2-(methylthio) group is a versatile functional group in the design of this compound derivatives. This group can undergo nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide array of aryl and alkyl substituents. In terms of biological activity, the methylthio group can interact with the active sites of enzymes, while the oxazole (B20620) and pyridine rings provide structural stability and facilitate binding to target receptors. For example, 2-(methylthio)oxazolo[4,5-b]pyridine (B62820) has been identified as an inhibitor of the NLRP3 inflammasome pathway, which is involved in inflammatory responses.

Role of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the oxazolo[4,5-b]pyridine ring system play a critical role in modulating biological activity.

Electron-donating groups: The presence of electron-donating groups can enhance the biological activity of these compounds. For example, in a series of oxovanadium(IV) complexes, those with a methyl substituent (an electron-donating group) showed higher antidiabetic activity than those with a nitro substituent (an electron-withdrawing group). researchgate.net Furthermore, for antifungal activity against C. albicans, electron-donating groups at position 5 of the oxazolo[4,5-b]pyridine ring have been shown to further enhance efficacy.

Electron-withdrawing groups: Conversely, electron-withdrawing groups can also lead to increased bioactivity, depending on the target. Derivatives with electron-withdrawing groups like -NO2 or -CF3 on a phenyl ring at the 2-position have demonstrated enhanced activity against Gram-positive bacteria. QSAR studies have also indicated that substituting the 5th position of the fused ring system with electron-withdrawing groups, such as a nitro group, leads to an increase in antifungal activity. researchgate.net In the context of diacylglycerol lipase (B570770) α (DAGLα) inhibitors, a fundamental substituent effect was observed where electron-withdrawing meta-oxazole substituents increased the inhibitor's potency. universiteitleiden.nl

Development of Hybrid Molecules (e.g., 1,2,3-Triazole Linkages, Propargylamine Derivatives)

A promising strategy for enhancing the biological efficacy of this compound is the creation of hybrid molecules. This approach involves linking the core structure to other biologically active moieties.

1,2,3-Triazole Linkages: A series of 1,2,3-triazole linked this compound derivatives has been synthesized and evaluated for antimicrobial activity. bohrium.comresearchgate.netasianpubs.org These hybrids are typically synthesized via a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. bohrium.comresearchgate.net This involves reacting an azide-functionalized aromatic compound with an alkyne-derivatized this compound. bohrium.comresearchgate.net These hybrid molecules have shown promising results against various bacterial and fungal strains. researchgate.net

Propargylamine Derivatives: Propargylamine derivatives of this compound have also been synthesized and investigated for their antimicrobial properties. wisdomlib.orgscispace.comsemanticscholar.org The synthesis involves a sequential reaction of 2-aminopyridin-3-ol with carbon disulfide, followed by alkylation and an addition reaction with secondary amines and formaldehyde in the presence of a copper iodide catalyst. wisdomlib.org These derivatives have been tested against a range of bacteria and fungi. wisdomlib.org The propargylamine moiety itself is known for a variety of biological activities, including the inhibition of monoamine oxidase-B (MAO-B), which is relevant in the context of neurodegenerative diseases. wisdomlib.org

Isosteric and Bioisosteric Replacements for Modulating Pharmacological Profiles

Isosteric and bioisosteric replacements are key strategies in medicinal chemistry to fine-tune the pharmacological properties of a lead compound. In the context of oxazolo[4,5-b]pyridine derivatives, the oxazolo[4,5-b]pyridine-2-one moiety is considered a bioisostere of benzoxazolinone and 2-mercaptobenzoxazole. researchgate.net This substitution can lead to compounds with different or improved biological activities. For example, oxazolopyridinones have been reported to possess anti-nociceptive, anti-inflammatory, anti-malarial, and Met kinase inhibitory activities. researchgate.net

The concept of bioisosterism allows for the replacement of a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For instance, the replacement of a carboxylic acid with a heterocycle like a tetrazole or an oxadiazole is a common strategy to enhance oral bioavailability by reducing acidity while maintaining key interactions with the biological target. While specific examples for this compound are not extensively detailed in the provided context, the principle of using isosteric replacements to modulate properties is a fundamental aspect of rational drug design that is applicable to this class of compounds.

Pharmacological and Biological Research Applications of Oxazolo 4,5 B Pyridine 2 Thiol Analogues

Antimicrobial Activity Investigations

Derivatives of oxazolo[4,5-b]pyridine-2-thiol (B2489188) have demonstrated a broad spectrum of antimicrobial activity, showing promise in combating both bacterial and fungal pathogens.

Antibacterial Efficacy Studies

The antibacterial potential of this compound analogues has been evaluated against a range of Gram-positive and Gram-negative bacteria.

Research has consistently shown that certain oxazolo[4,5-b]pyridine (B1248351) derivatives are potent inhibitors of Gram-positive bacteria, including challenging multidrug-resistant strains like MRSA. For instance, 2-(substituted phenyl)oxazolo[4,5-b]pyridines with electron-withdrawing groups, such as 3-chlorophenyl or 4-trifluoromethylphenyl, have exhibited significant antibacterial effects against MRSA, with Minimum Inhibitory Concentration (MIC) values as low as 1.56 µg/mL. Similarly, substitutions with phenyl or benzyl (B1604629) groups at the 2-position have been found to enhance antibacterial potency against MRSA, with MICs in the range of 1.56–3.125 µg/mL.

A separate study on pleuromutilin (B8085454) analogues incorporating a substituted benzoxazole (B165842), a related scaffold, also highlighted potent activity against various Staphylococcus aureus strains, including MRSA, with MIC values of ≤ 0.5 µg/mL. researchgate.net Some of these derivatives demonstrated even more effective antibacterial action against MRSA with an MIC of 0.125 µg/mL. researchgate.net Furthermore, a squaric amide derivative, SA2, has shown bactericidal activity against several MRSA strains with MICs at 4–8 µg/mL. mdpi.com The bactericidal effect of SA2 was observed to completely inhibit colony formation of MRSA within 4–8 hours at concentrations of 2x and 4x MIC. mdpi.com

The antibacterial activity of these compounds is not limited to MRSA. Studies have also reported efficacy against other Gram-positive bacteria like Staphylococcus epidermidis and Enterococcus faecalis, with MICs ranging from 2 µg/mL to 8 µg/mL. mdpi.com Additionally, various synthesized derivatives have been tested against Staphylococcus pyogenes, with some showing promising results. researchgate.netscispace.com

Compound/Derivative ClassBacteriumActivity (MIC)Reference
2-(3-Chlorophenyl)oxazolo[4,5-b]pyridineMRSA1.56 µg/mL
2-(4-Trifluoromethylphenyl)oxazolo[4,5-b]pyridineMRSA1.56 µg/mL
2-Phenyloxazolo[4,5-b]pyridinesMRSA1.56–3.125 µg/mL
2-Benzyloxazolo[4,5-b]pyridinesMRSA1.56–3.125 µg/mL
Pleuromutilin analogues with benzoxazoleMRSA≤ 0.5 µg/mL researchgate.net
Squaric amide derivative (SA2)MRSA4–8 µg/mL mdpi.com
Squaric amide derivative (SA2)Staphylococcus epidermidis2–8 µg/mL mdpi.com
Squaric amide derivative (SA2)Enterococcus faecalis2–8 µg/mL mdpi.com

The efficacy of this compound analogues against Gram-negative bacteria appears to be more varied. While some derivatives have shown activity, others have been found to be less effective. For example, a study evaluating 1,2,3-triazole linked this compound derivatives reported their evaluation against E. coli and P. aeruginosa. researchgate.netresearchgate.net Another investigation into propargylamine (B41283) derivatives of this compound also included testing against these Gram-negative bacteria. scispace.com

In contrast, a study on a squaric amide derivative, SA2, which was potent against Gram-positive bacteria, showed no obvious effect against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.com However, research on other related heterocyclic compounds, such as benzothiazole-triazole derivatives, has identified compounds with excellent activity against P. aeruginosa at a concentration of 50 µg/mL. bohrium.com This suggests that the core scaffold and specific substitutions play a crucial role in determining the spectrum of antibacterial activity.

Compound/Derivative ClassBacteriumActivity (MIC/Concentration)Reference
1,2,3-Triazole linked this compound derivativesE. coli, P. aeruginosaActivity evaluated researchgate.netresearchgate.net
Propargylamine derivatives of this compoundE. coli, P. aeruginosaActivity evaluated scispace.com
Squaric amide derivative (SA2)E. coli, P. aeruginosaNo obvious effect mdpi.com
Benzothiazole-triazole derivatives with 3-Br and thiophene (B33073) substitutionsP. aeruginosa50 µg/mL bohrium.com

The molecular mechanisms underlying the antibacterial activity of this compound analogues are an active area of investigation. Molecular docking studies have provided insights into potential targets. For instance, some benzoxazole derivatives, which are structurally similar, are thought to block the active centers of glucosamine-6-phosphate synthase, an essential enzyme in bacterial cell wall synthesis. researchgate.net Other related compounds have been docked with penicillin-binding protein and DNA gyrase, suggesting these as potential targets. bohrium.com

In some cases, the antibacterial mechanism may involve the generation of reactive oxygen species (ROS). For example, the antibacterial activity of certain compounds was found to be compromised under anaerobic conditions or in the presence of an antioxidant, suggesting that ROS generation plays a significant role in their bactericidal effect against MRSA. frontiersin.org

Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

Antifungal Efficacy Studies (e.g., against Candida albicans, Aspergillus niger, Aspergillus clavatus, Candida tenuis)

Analogues of this compound have also been investigated for their antifungal properties. A Quantitative Structure-Activity Relationship (QSAR) analysis revealed that the oxazolo[4,5-b]pyridine ring system with a benzyl group at the 2-position is a favorable structure for activity against Candida albicans. bibliotekanauki.pl This study also highlighted that substitutions at the fifth position of the fused ring system are significant for improving antifungal activity. bibliotekanauki.pl

Several studies have screened this compound derivatives against a panel of pathogenic fungi. A new series of 1,2,3-triazole linked mercaptobenzoxazole/oxazolo[4,5-b]pyridine-2-thiol derivatives were evaluated for their activity against C. albicans, A. niger, and A. clavatus. researchgate.net Similarly, propargylamine derivatives of this scaffold were also tested against the same fungal strains. scispace.com

Furthermore, research on related triazole-thione derivatives has identified compounds with exceptional activity against Candida tenuis, with MIC values as low as 0.9 µg/mL. vu.lt While some compounds showed notable antifungal activity against C. albicans and A. niger, the effectiveness against A. niger and A. clavatus was sometimes lower in other series of compounds. bohrium.comsemanticscholar.org

Compound/Derivative ClassFungusActivity (MIC/Concentration)Reference
2-Benzyloxazolo[4,5-b]pyridine derivativesCandida albicansFavorable activity indicated by QSAR bibliotekanauki.pl
1,2,3-Triazole linked this compound derivativesC. albicans, A. niger, A. clavatusActivity evaluated researchgate.net
Propargylamine derivatives of this compoundC. albicans, A. niger, A. clavatusActivity evaluated scispace.com
4-Amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneCandida tenuis0.9 µg/mL vu.lt
4-(Benzylideneamino)-5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneCandida tenuis0.9 µg/mL vu.lt

Anticancer and Antitumor Research

The oxazolo[4,5-b]pyridine scaffold is also a promising framework for the development of novel anticancer agents. Research indicates that derivatives of this compound have been investigated for their potential to inhibit cancer cell proliferation and key enzymes involved in tumor growth.

One area of focus has been the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and angiogenesis. Derivatives of the oxazolo[4,5-b]pyridine scaffold have shown inhibitory activity against c-Met and VEGFR-2, with some compounds exhibiting potent inhibition with IC50 values in the sub-micromolar range (e.g., IC50 = 0.11 µM for c-Met).

Another mechanism of antitumor activity that has been explored is the inhibition of topoisomerases. For example, 2-(4-Butylphenyl)oxazolo[4,5-b]pyridine has been shown to inhibit human topoisomerases I/IIα with an IC₅₀ of 2 µM, which is more potent than the standard drug etoposide (B1684455) (IC₅₀ = 10 µM) in vitro. However, the cellular uptake of this particular compound was poor, limiting its efficacy in cancer cell lines.

Furthermore, oxazolo[5,4-d]pyrimidines, which are isomeric to the [4,5-b] series, have also been extensively studied as anticancer agents, targeting pathways such as VEGFR2 and cannabinoid receptors. mdpi.com This highlights the versatility of the oxazolopyrimidine core in cancer research.

Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines (e.g., PC-3, MCF-7)

Analogues of oxazolo[4,5-b]pyridine have demonstrated notable cytotoxic and antiproliferative effects across a range of human cancer cell lines. Research has particularly highlighted their activity against prostate cancer (PC-3) and breast cancer (MCF-7) cells.

For instance, hybrid derivatives incorporating an imidazole (B134444) fragment have been evaluated against PC-3 and MCF-7 cell lines, among others. mdpi.com One such derivative, which includes two 3,4,5-trimethoxyphenyl rings, a benzofuran (B130515) nucleus, an amide group, and both 1,2,3-triazole and imidazole moieties, exhibited exceptional activity with IC₅₀ values as low as 0.013 µM against MCF-7 cells and 0.097 µM against PC-3 cells. mdpi.com Similarly, novel chalcones incorporating a 1,2,4-thiadiazole-oxazolo[4,5-b]pyridine structure have been synthesized and evaluated for their antitumor activity. researchgate.net Furthermore, studies on thieno[2,3-b]pyridine (B153569) analogues, which share a core pyridine (B92270) structure, also showed high potency against MCF-7 and liver cancer (HepG-2) cell lines. arabjchem.org

The table below summarizes the cytotoxic activity of selected analogues on various cancer cell lines.

Compound TypeCell LineIC₅₀ / GI₅₀ (µM)Reference
Imidazole-triazole-benzofuran hybridPC-30.097 mdpi.com
Imidazole-triazole-benzofuran hybridMCF-70.013 mdpi.com
Imidazole–pyrazole hybridMCF-712 mdpi.com
(E)-N-(2-(5-(3,5-dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl)-1-(1-methyl-1H-imidazol-2-yl)mathen-amineMCF-73.02 mdpi.com
Thiazolidinone-coumarin derivative (5a)MCF-715.7 µg/ml researchgate.net
Thiazolidinone-coumarin derivative (5j)MCF-712.15 µg/ml researchgate.net
1,3,4-thiadiazole derivative (9b)MCF-72.94 mdpi.com

Targeting Specific Oncogenic Pathways and Proteins

The anticancer effects of this compound analogues are often attributed to their ability to interact with and inhibit key proteins and enzymes involved in cancer cell proliferation and survival.

Kinase Inhibition (e.g., RAF, B-RAF, Receptor Tyrosine Kinases (RTK), Glycogen (B147801) Synthase Kinase-3β (GSK-3β), EGFR)

Kinases are crucial targets in cancer therapy, and various oxazolo[4,5-b]pyridine analogues have been developed as potent kinase inhibitors.

RAF/B-RAF: The RAS-RAF-MEK-ERK signaling pathway is critical for cellular growth, and mutations in B-Raf are common in several cancers. acsmedchem.org While specific studies on oxazolo[4,5-b]pyridine analogues targeting RAF are limited, the related thiazolo[5,4-b]pyridine (B1319707) scaffold has been successfully used to discover RAF inhibitors. nih.gov Research programs have focused on developing selective inhibitors against mutant B-Raf (V600E), with various heterocyclic scaffolds like pyrazolo[5,1-c] researchgate.netresearchgate.netresearchgate.nettriazines and triazolopyridinones showing subnanomolar IC₅₀ values. acsmedchem.orgacsmedchem.org

Receptor Tyrosine Kinases (RTKs): Genetic aberrations in RTKs, including EGFR, are known to drive tumorigenesis. researchgate.net The oxazolo[4,5-g]quinazoline derivative, a structurally similar scaffold, has been identified as a platform for EGFR inhibitors. waocp.org Computational studies have been employed to screen and identify oxazolo[4,5-g]quinazoline-2(1H)-one derivatives as potential EGFR binders. waocp.org

Glycogen Synthase Kinase-3β (GSK-3β): A series of novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and showed significant in vitro inhibitory activity against GSK-3β. nih.gov One compound in particular, 4g, displayed the highest inhibition with an IC₅₀ value of 0.19 μM. nih.gov This highlights the potential of the oxazolo[4,5-b]pyridine core in designing specific GSK-3β inhibitors. nih.gov

Target KinaseScaffold TypeIC₅₀ (µM)Reference
GSK-3βOxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole (4g)0.19 nih.gov
EGFRImidazole derivative (1)1.21 mdpi.com
Inhibition of Other Enzyme Targets (e.g., Glucosamine 6-phosphate synthase)

Beyond kinases, other enzymes crucial for pathogen survival have been targeted. Molecular docking studies have been conducted on benzoxazole derivatives, a related class of compounds, with glucosamine-6-phosphate synthase. researchgate.netresearchgate.net These computational analyses suggest that derivatives with bulky phenyl groups are key to blocking the active sites of this bacterial enzyme. researchgate.netresearchgate.net

Studies on Apoptosis Induction and Cell Cycle Modulation

A key mechanism for the antiproliferative activity of these compounds is the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

Studies on related researchgate.netresearchgate.netoxazolo[5,4-e]isoindole derivatives found they could impair microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent caspase-dependent apoptosis. researchgate.net Similarly, certain thiazolo[5,4-b]pyridine derivatives have been shown to suppress cancer cell proliferation by inducing both apoptosis and cell cycle arrest. nih.gov Flow cytometry analysis confirmed that treatment with these compounds led to cell cycle disruption. nih.gov Other research on different heterocyclic compounds has also shown the ability to induce G0/G1 phase arrest by suppressing the expression of proteins like cyclin D1 and cyclin E. acs.org

Anti-Inflammatory Potential and Immunomodulatory Effects

In addition to their anticancer properties, oxazolo[4,5-b]pyridine analogues have been investigated for their role in modulating inflammatory responses.

Inhibition of Inflammasome Pathways (e.g., NLRP3 Inflammasome)

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is linked to various inflammatory diseases. Research has identified 2-(Methylthio)oxazolo[4,5-b]pyridine (B62820) as an inhibitor of the NLRP3 inflammasome pathway, highlighting its potential as a scaffold for developing anti-inflammatory agents. Furthermore, the anti-inflammatory effects of GSK-3β inhibition by oxazolo[4,5-b]pyridine-2-one derivatives have been demonstrated in vivo. nih.gov Compounds that significantly inhibited GSK-3β also showed pronounced anti-inflammatory activity and were found to substantially inhibit pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6. nih.gov

Modulation of Pro-Inflammatory Mediators (e.g., Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6))

A significant area of research for oxazolo[4,5-b]pyridine analogues has been in the field of inflammation. Certain derivatives have demonstrated a notable ability to modulate the production of key pro-inflammatory mediators. A novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and evaluated for their anti-inflammatory potential. nih.gov

These compounds were initially identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in inflammatory pathways. nih.gov Subsequent in vivo testing in a carrageenan-induced rat paw edema model revealed pronounced anti-inflammatory activity. Specifically, compounds 4g , 4d , 4f , and 4i showed significant edema inhibition five hours after administration. nih.gov

Further investigation into the mechanism of action found that these compounds substantially inhibit the production of several critical pro-inflammatory mediators. The levels of Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) were all found to be considerably reduced in comparison to the standard anti-inflammatory drug, indomethacin. nih.gov

Table 1: Anti-Inflammatory Activity and Pro-Inflammatory Mediator Inhibition by Oxazolo[4,5-b]pyridine-2-one Analogues

CompoundIn Vivo Anti-Inflammatory Activity (% Inhibition after 5h)Inhibition of Pro-Inflammatory Mediators (NO, TNF-α, IL-1β, IL-6)
4g 76.36%Substantial Inhibition
4d 74.54%Substantial Inhibition
4f 72.72%Substantial Inhibition
4i 70.90%Substantial Inhibition
Data sourced from a study on oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles. nih.gov

Receptor Interaction Studies (e.g., G-protein coupled receptors (GPCRs), Melatonin (B1676174) Receptors, 5-HT3 Receptors)

The structural framework of oxazolo[4,5-b]pyridine analogues makes them suitable candidates for interacting with various cellular receptors. Research has explored their binding affinity and functional activity at several important receptor families.

G-protein coupled receptors (GPCRs): The therapeutic potential of targeting GPCRs is vast, and oxazolo[4,5-b]pyridine derivatives have been investigated in this context. Molecular docking and pharmacophore insights have been explored for benzo[d]oxazole-2-thio and oxazolo[4,5-b]pyridine-2-thio derivatives against GPCR targets, among others. researchgate.net Thiazolo[4,5-b]pyridines, which are structurally related, are known to act as antagonists for specific GPCRs like the metabotropic glutamate (B1630785) receptor 5 (mGluR5). researchgate.net This suggests that the oxazolopyridine core could be a valuable scaffold for developing novel GPCR ligands.

Melatonin Receptors: Melatonin receptors (MT1 and MT2), which are themselves GPCRs, are important targets for treating sleep disorders and other neurological conditions. While much of the research has focused on the related benzoxazole scaffold as a source of melatoninergic ligands, the synthesis of 1,2,3-triazole linked this compound derivatives has been reported in studies alongside melatonin receptor agonists. researchgate.net For instance, a series of benzoxazole derivatives were synthesized and evaluated as melatoninergic ligands, with some compounds identified as potent melatonin receptor agonists. researchgate.net The bioisosteric relationship between the benzoxazole and oxazolopyridine cores suggests that the latter could also yield compounds with affinity for these receptors.

5-HT3 Receptors: The 5-HT3 receptor, a ligand-gated ion channel, is a key target for antiemetic drugs. Benzoxazole derivatives have been shown to act as potent 5-HT3 receptor antagonists. researchgate.net Research into the synthesis of 1,2,3-triazole linked mercaptobenzoxazole and this compound derivatives has been conducted in the context of developing compounds with various biological activities, including 5-HT3 receptor antagonism. researchgate.net This indicates that the oxazolo[4,5-b]pyridine skeleton is being explored as a potential pharmacophore for the development of novel 5-HT3 receptor modulators.

Antiviral Activities and Other Emerging Biological Applications

Beyond anti-inflammatory and receptor-modulating activities, the oxazolo[4,5-b]pyridine scaffold has been investigated for other therapeutic applications, including antiviral and anticancer effects.

Antiviral and Antimicrobial Activities: The pyridine nucleus is a common feature in many compounds with antimicrobial and antiviral properties. nih.gov A one-pot synthetic strategy has been used to create 2-(substituted-phenyl)oxazolo[4,5-b]pyridines. nih.gov Subsequent screening for antimicrobial activity revealed that several of these compounds possessed strong antibacterial activity against multiple bacterial strains. nih.gov For example, compounds 169c , 169f , and 169g from this series showed a potent activity profile. nih.gov While direct, potent antiviral activity for this specific scaffold is still an emerging area of investigation, related structures like oxazolo[4,5-d]pyrimidines have been synthesized and evaluated for antiviral effects against DNA viruses, although with limited success, pointing to the importance of the specific isomeric structure for biological activity. arkat-usa.org

Emerging Biological Applications: Several other promising biological activities have been identified for oxazolo[4,5-b]pyridine analogues.

Kinase Inhibition: As mentioned previously, certain analogues are potent inhibitors of GSK-3β. nih.gov Furthermore, patents have been filed for oxazolo[4,5-b]pyridin-2-one compounds and their analogues as inhibitors of RAF kinases (like B-RAF) and receptor tyrosine kinases (RTKs), highlighting their potential in cancer therapy. google.com

Anticancer Activity: The development of pyridine derivatives as anticancer agents is an active field of research. arabjchem.org Oxazolo[4,5-b]pyridine-based triazoles have been synthesized and screened for their anticancer activities against various human cancer cell lines, including prostate (PC3, DU-145), lung (A549), and breast (MCF-7), with many of the tested compounds showing good to moderate anticancer potential. researchgate.net

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in the characterization of oxazolo[4,5-b]pyridine-2-thiol (B2489188) derivatives, providing detailed information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the oxazolo[4,5-b]pyridine (B1248351) framework. researchgate.netresearchgate.net

In ¹H NMR spectra of oxazolo[4,5-b]pyridine derivatives, the aromatic protons typically appear in the downfield region, generally between δ 7.5 and 8.5 ppm. The specific chemical shifts and coupling patterns of these protons are diagnostic for the substitution pattern on the pyridine (B92270) ring. For instance, in some derivatives, the proton signals can be observed as doublets of doublets, indicative of their coupling with adjacent protons. universiteitleiden.nl

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the fused heterocyclic rings are confirmed by their characteristic chemical shifts. For example, the carbon of the thione group (C=S) is typically observed at a distinct downfield chemical shift. The precise chemical shifts help in confirming the successful synthesis and structural integrity of the target molecule. researchgate.net

Table 1: Representative NMR Data for an Oxazolo[4,5-b]pyridine Derivative

Nucleus Chemical Shift (δ) in ppm
¹H 8.76 (dd), 7.99 (dd), 7.49 (dd), 7.31-7.14 (m)
¹³C 190.12, 158.58, 154.22, 148.85, 143.72, 141.19, 128.64, 128.58, 123.29, 120.40

Data derived from a study on 1-(oxazolo[4,5-b]pyridin-2-yl)-4-phenylbutan-1-one, a related derivative. universiteitleiden.nl

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various bonds within the structure. A key feature is the C=S (thione) stretching vibration, which is typically observed in the region of 1100–1250 cm⁻¹. Other important signals include those for N-H stretching (if the thiol exists in its tautomeric thione form in the solid state), C-H stretching of the aromatic ring, and C=N and C-O-C stretching vibrations of the oxazole (B20620) ring. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. tcichemicals.com High-resolution mass spectrometry (HRMS) is particularly valuable for providing the exact mass, which can be used to deduce the molecular formula.

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of polar molecules like oxazolo[4,5-b]pyridine derivatives, as it causes minimal fragmentation. tcichemicals.comspectroscopyonline.com This allows for the clear observation of the molecular ion peak ([M+H]⁺ or [M-H]⁻), confirming the molecular weight of the synthesized compound. universiteitleiden.nl

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. tcichemicals.commdpi.com This technique is instrumental in assessing the purity of the compound and monitoring the progress of a reaction by separating the product from starting materials and byproducts. universiteitleiden.nlsynhet.com

Table 2: Mass Spectrometry Data for an Oxazolo[4,5-b]pyridine Derivative

Technique Ionization Mode Calculated m/z Found m/z
HRMS ESI+ 267.1128 ([M+H]⁺) 267.1126

Data for 1-(oxazolo[4,5-b]pyridin-2-yl)-4-phenylbutan-1-one. universiteitleiden.nl

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. acs.org The UV-Vis spectrum of this compound and its derivatives shows absorption bands that correspond to π→π* and n→π* transitions within the aromatic and heterocyclic ring systems. The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent and the substituents on the oxazolopyridine core. bohrium.com These studies are crucial for understanding the photophysical properties of these compounds. acs.org

Mass Spectrometry (MS, ESI-MS, LC-MS) for Molecular Weight and Purity Confirmation

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound and its derivatives.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary indication of the purity of a compound. google.com By comparing the retention factor (Rf) of the product with that of the starting materials, chemists can determine when a reaction is complete.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated chromatographic technique that provides high-resolution separation and is used for the final purity assessment of the synthesized compounds. synhet.comgoogleapis.com HPLC can also be used for the purification of the target compound on a preparative scale. The purity is often determined by the percentage of the area of the product peak relative to the total area of all peaks in the chromatogram. universiteitleiden.nlscispace.com

Melting Point Analysis in Relation to Purity and Polymorphism

Melting point is a critical physical property of a crystalline solid, providing valuable insights into both its identity and purity. For the compound this compound, melting point analysis is a fundamental technique used in its characterization. The temperature at which this compound melts, and the range over which the transition from solid to liquid occurs, can signify the presence of impurities or the existence of different crystalline forms, known as polymorphs.

Detailed Research Findings

The melting point of a pure substance is typically a sharp, well-defined value with a narrow range of 0.5-1°C. However, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. uri.edu A wider melting point range, often greater than 5°C, is a strong indication of an impure substance.

In the scientific literature and commercial supplier documentation, several melting point ranges have been reported for this compound. These variations can be attributed to different levels of purity resulting from various synthetic and purification methods. For example, recrystallization is a common technique used to purify solid organic compounds, and a narrower and higher melting point range after recrystallization generally indicates a purer product. quora.comlibretexts.org

One study reports a melting point of 254–256 °C for this compound, synthesized via the reaction of 2-amino-3-hydroxypyridine (B21099) with carbon disulfide in the presence of potassium hydroxide (B78521). Commercial suppliers, on the other hand, list slightly different melting point ranges for their products, which may reflect minor differences in residual solvents or synthetic byproducts.

The following interactive data table summarizes the reported melting points for this compound from various sources.

Source TypeReported Melting Point (°C)Purity (%)
Research Thesis254–256Not specified
Commercial Supplier 1241-243>95
Commercial Supplier 2243-246Not specified
Commercial Supplier 3241-243Not specified

This data is compiled from publicly available research and commercial sources.

The observed differences in the melting point ranges highlight the importance of this analysis in quality control. A broader range, such as 241-246 °C, may suggest the presence of impurities that lower the energy required to disrupt the crystal lattice. uri.edu

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mdpi.com Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. mdpi.comrsc.org While no specific studies on the polymorphism of this compound have been identified, the potential for its existence should be considered, particularly given its heterocyclic structure.

The phenomenon of polymorphism is well-documented for other heterocyclic compounds. researchgate.net The analysis of different crystalline forms is often carried out using techniques such as Differential Scanning Calorimetry (DSC), which can reveal multiple melting points or phase transitions for a single compound, each corresponding to a different polymorphic form. rsc.org For instance, in some heterocyclic derivatives, different polymorphs have been identified with distinct melting points, and their thermodynamic stability has been evaluated using DSC. rsc.org The presence of polymorphism can be influenced by the crystallization conditions, such as the solvent used and the rate of cooling. libretexts.org

Given the structural complexity and the potential for different intermolecular interactions, such as hydrogen bonding involving the thiol group and the nitrogen atoms in the pyridine and oxazole rings, it is plausible that this compound could exhibit polymorphism. A definitive study employing techniques like DSC and X-ray powder diffraction would be necessary to confirm the existence of different polymorphs and to characterize their respective melting points. Such an investigation would be crucial for ensuring the consistency and quality of the compound in any research or application.

Computational Chemistry and in Silico Approaches in Oxazolo 4,5 B Pyridine 2 Thiol Research

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of oxazolo[4,5-b]pyridine-2-thiol (B2489188) research, docking simulations have been instrumental in understanding how its derivatives interact with various biological targets.

For instance, derivatives of this compound linked with 1,2,3-triazoles have been docked against the E. coli DNA gyrase B, a crucial enzyme for bacterial survival. bohrium.com These studies help in elucidating the binding modes and affinities, providing a rationale for their observed antibacterial activity. bohrium.com Similarly, docking studies have been performed on other targets, such as cyclooxygenase-1 (COX-1), to understand the anti-inflammatory potential of these compounds. researchgate.net The binding affinities, often expressed as docking scores, indicate the strength of the interaction, with more negative values suggesting a stronger binding. researchgate.net

Table 1: Examples of Molecular Docking Studies on Oxazolo[4,5-b]pyridine (B1248351) Derivatives

Derivative ClassTarget ProteinKey Findings
1,2,3-Triazole linkedE. coli DNA gyrase BElucidation of binding behavior and rationale for antibacterial activity. bohrium.com
General DerivativesCyclooxygenase-1 (COX-1)Strong binding affinities suggesting anti-inflammatory potential. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds.

For oxazolo[4,5-b]pyridine derivatives, QSAR studies have been employed to understand the structural requirements for antifungal activity against Candida albicans. researchgate.net These studies have revealed that the oxazolo[4,5-b]pyridine core is generally more favorable for activity than the related benzoxazole (B165842) scaffold. researchgate.net Furthermore, the nature and position of substituents on the fused ring system have been identified as important factors influencing the potency. researchgate.net Specifically, electron-withdrawing groups at certain positions can enhance antifungal activity. researchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This "pharmacophore" can then be used as a query in virtual screening of large compound databases to identify new potential ligands.

A pharmacophore-based screening approach led to the identification of 1-(oxazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-one as a covalent and reversible inhibitor of diacylglycerol lipase (B570770) α (DAGLα). nih.gov This demonstrates the power of pharmacophore modeling in discovering novel and selective inhibitors for specific biological targets. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Pattern Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations are used to assess the conformational stability of ligand-protein complexes and to analyze the binding patterns in a simulated physiological environment.

For derivatives of this compound, MD simulations have been used to confirm the stability of the docked poses within the active site of target proteins. researchgate.net For example, a 100-nanosecond simulation can show that the compound maintains a stable conformation and binding mode, reinforcing the findings from molecular docking. researchgate.net

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules and to elucidate reaction mechanisms. These calculations can provide insights into a molecule's reactivity and stability. researchgate.net

In the study of oxazolo[4,5-b]pyridine derivatives, quantum chemical calculations have been used to understand the electronic properties that contribute to their biological activity. researchgate.net Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's ability to donate or accept electrons, which is crucial for its interaction with biological targets. researchgate.net These calculations have also been applied to study the mechanism of rearrangements in related oxazolopyridine systems. acs.org

Prediction and Validation of Tautomeric Equilibria

This compound can exist in two tautomeric forms: the thiol form and the thione form. The position of this equilibrium can significantly impact the molecule's chemical and biological properties. Computational methods can be used to predict the relative stability of these tautomers.

Theoretical calculations on the related pyridine-2-thiol/pyridine-2-thione system have shown that the thione form is energetically favored. rsc.orgstackexchange.comscispace.com These predictions are made by calculating the free energy difference between the two tautomers. rsc.org The prevalence of the thione tautomer is an important consideration in understanding the reactivity and interactions of this compound.

In Silico Pharmacokinetics (e.g., Absorption, Distribution, Metabolism, Excretion)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are computational methods used to predict the pharmacokinetic properties of a drug candidate. These predictions are crucial in the early stages of drug discovery to assess the potential of a compound to be developed into an orally available drug.

For derivatives of this compound, in silico ADME predictions have been used to evaluate their drug-likeness. bohrium.com These studies analyze various parameters such as intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. bohrium.com The results of these analyses help in identifying compounds with favorable pharmacokinetic profiles for further development. bohrium.com

Interdisciplinary Applications and Future Research Directions

Oxazolo[4,5-b]pyridine-2-thiol (B2489188) as a Key Intermediate in Organic Synthesis for Complex Heterocyclic Compounds

This compound serves as a crucial starting material for the synthesis of more complex heterocyclic structures. bham.ac.uk Its fused oxazole (B20620) and pyridine (B92270) rings, combined with the reactive thiol group, provide a versatile platform for a variety of chemical modifications. clockss.org

One common synthetic route involves the cyclization of 2-amino-3-hydroxypyridine (B21099) with carbon disulfide. bham.ac.ukclockss.org This method provides a straightforward entry to the core this compound structure. From this intermediate, further functionalization can be readily achieved. For instance, the thiol group can be alkylated to produce S-substituted derivatives, which can then undergo additional reactions. nih.gov

Researchers have successfully used this intermediate to build a diverse range of fused heterocyclic systems. For example, it has been utilized in the synthesis of imidazo[2',1':2,3]oxazolo[4,5-b]pyridines, demonstrating its utility in creating multi-ring structures with potential biological activities. bham.ac.uk The reactivity of the oxazolo[4,5-b]pyridine (B1248351) core also allows for substitutions on the pyridine ring, further expanding the accessible chemical space. researchgate.netresearchgate.net

The development of one-pot synthesis methods starting from materials like β-ketoazides highlights the ongoing efforts to streamline the production of these valuable intermediates, making them more accessible for broader applications. clockss.org

Potential Applications in Materials Science (e.g., Dyes, Pigments, Novel Functional Materials)

The unique photophysical properties of the oxazolo[4,5-b]pyridine scaffold make it a promising candidate for applications in materials science, particularly in the development of novel dyes and functional materials. researchgate.net The introduction of electron-donating and electron-withdrawing groups into the oxazolo[4,5-b]pyridine molecule can significantly influence its electronic properties, leading to compounds with strong charge transfer character in their excited state. researchgate.net

Studies have shown that derivatives of oxazolo[4,5-b]pyridine can exhibit fluorescence, with their absorption and emission characteristics being tunable based on the substituents attached to the heterocyclic core. researchgate.net For instance, 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines have been synthesized and their photophysical properties investigated, revealing that fluorescence quantum yields are dependent on the nature and position of substituents on the phenyl ring. researchgate.net This tunability is a key feature for the design of new fluorescent dyes for various applications.

Furthermore, the incorporation of the oxazolo[4,5-b]pyridine-2-one moiety into polymers has been shown to enhance their thermal stability and mechanical properties. chemimpex.com This suggests potential applications in high-performance materials. The stability and reactivity of these compounds also make them suitable for use as ligands in coordination chemistry and as intermediates in the synthesis of materials for organic electronics and photonic devices. chemimpex.com

Broader Pharmaceutical and Therapeutic Applications: Expanding Beyond Current Disease Areas

The oxazolo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. researchgate.net While initially explored for its analgesic and anti-inflammatory properties, research has expanded to uncover its potential in treating a variety of other diseases. google.com

Derivatives of oxazolo[4,5-b]pyridine have been investigated for their activity against a number of significant therapeutic targets:

Anticancer Agents: Certain imidazo[4,5-b]pyridin-2-one and oxazolo[4,5-b]pyridin-2-one analogs have been shown to inhibit RAF kinase (e.g., B-RAF) and receptor tyrosine kinase (RTK) activity, which are implicated in the proliferation of cancer cells. google.com This makes them promising candidates for the development of new cancer therapies, particularly for cancers like colorectal cancer and melanoma. google.com

Antimicrobial and Antifungal Agents: The fusion of a 1,2,3-triazole ring to the this compound core has yielded derivatives with significant antimicrobial and antifungal activities. researchgate.net These compounds have shown efficacy against various bacterial strains, including E. coli and S. aureus, and pathogenic fungi like C. albicans. researchgate.net

Anti-inflammatory Agents: A novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and found to be potent inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a pro-inflammatory enzyme. researchgate.netnih.gov These compounds exhibited significant anti-inflammatory activity in animal models and were well-tolerated. nih.gov

Antitrypanosomal Agents: An oxazolo[4,5-b]pyridine derivative, 3-(oxazolo[4,5-b]pyridine-2-yl)anilide (OXPA), was identified as a potent antitrypanosomal agent. researchgate.net Mechanistic studies revealed that this compound perturbs sphingolipid metabolism in Trypanosoma brucei, highlighting a promising new drug target for this parasitic disease. researchgate.net

Phosphoinositide 3-kinase (PI3Kγ) Inhibitors: 2-Mercapto-oxazole derivatives, which can be synthesized from this compound, are key intermediates in the development of PI3Kγ inhibitors. clockss.org These inhibitors have therapeutic potential in various diseases, including inflammation and cancer.

The versatility of the oxazolo[4,5-b]pyridine scaffold allows for the design and synthesis of diverse libraries of compounds for screening against a wide array of biological targets. researchgate.net

Challenges and Opportunities in the Development of this compound-Based Agents

The development of therapeutic agents based on the this compound scaffold presents both challenges and opportunities.

Challenges:

Synthesis and Scalability: While methods for the synthesis of the core structure exist, scaling up the production of specific derivatives for preclinical and clinical studies can be challenging. clockss.org Some synthetic routes may involve harsh conditions or the use of toxic reagents like carbon disulfide, raising safety and environmental concerns. clockss.org

Structure-Activity Relationship (SAR) Studies: A thorough understanding of the SAR is crucial for optimizing the potency and selectivity of these compounds. clockss.org This requires the synthesis and biological evaluation of a large number of analogs, which can be a time-consuming and resource-intensive process.

Pharmacokinetic Properties: Achieving desirable pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) is a common hurdle in drug development. Modifications to the oxazolo[4,5-b]pyridine core are often necessary to improve these properties.

Opportunities:

Privileged Scaffold: The "privileged" nature of the oxazolo[4,5-b]pyridine scaffold means that it is predisposed to interact with a variety of biological targets, increasing the probability of discovering new therapeutic applications. researchgate.net

Chemical Tractability: The core structure is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its biological activity and physicochemical properties. researchgate.net

Click Chemistry: The use of "click chemistry" approaches, such as the copper-catalyzed azide-alkyne cycloaddition, has proven to be a highly efficient method for synthesizing libraries of 1,2,3-triazole-linked oxazolo[4,5-b]pyridine derivatives with diverse biological activities. researchgate.netnih.gov This strategy accelerates the drug discovery process.

Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can aid in the rational design of new derivatives with improved potency and selectivity, thereby reducing the number of compounds that need to be synthesized and tested.

Emerging Research Areas and Unexplored Therapeutic Potentials

The field of this compound research continues to evolve, with several emerging areas holding significant promise for future discoveries.

Neurological Disorders: The parent compound, oxazolo[4,5-b]pyridin-2(3H)-one, is being investigated as a scaffold in the synthesis of bioactive molecules for the treatment of neurological disorders. chemimpex.com Further exploration of derivatives for conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions is a promising avenue.

Antiviral Agents: While research has focused on antibacterial and antifungal activities, the potential of oxazolo[4,5-b]pyridine derivatives as antiviral agents remains largely unexplored. Given the broad biological activity of this scaffold, screening against a panel of viruses could uncover new therapeutic leads.

Targeting Protein-Protein Interactions: Many diseases are driven by aberrant protein-protein interactions. The diverse three-dimensional structures that can be generated from the oxazolo[4,5-b]pyridine scaffold may be well-suited to disrupt these interactions, opening up new classes of therapeutic targets.

Combination Therapies: Investigating the synergistic effects of oxazolo[4,5-b]pyridine-based agents with existing drugs could lead to more effective treatment regimens for complex diseases like cancer and infectious diseases.

The continued exploration of the chemical space around the this compound core, coupled with advances in biological screening and computational design, is expected to unlock new and valuable therapeutic applications for this versatile heterocyclic system.

Q & A

Q. Q: What are the optimal methods for synthesizing oxazolo[4,5-b]pyridine-2-thiol derivatives, and how can reaction conditions be tailored to improve yield?

A: A robust one-pot synthesis involves acid-catalyzed reactions using HClO₄/SiO₂ nanoparticles under mild conditions (room temperature, methanol solvent). For example, 2-substituted derivatives are synthesized by reacting benzoic acids with 2-amino-3-hydroxypridine, followed by TLC monitoring (n-hexane:EtOAc 2:1) and recrystallization from acetonitrile . Catalyst recovery (>90%) is achieved via chloroforgm extraction, enabling sustainability. Advanced routes include alkylation or arylation using sulfonyl chlorides in dioxane with triethylamine, yielding structurally diverse analogs (e.g., compounds 10–15 in Scheme 2 of ) . Yield optimization requires adjusting stoichiometry, solvent polarity, and catalyst loading (e.g., 5 mol% HClO₄/SiO₂).

Structural Characterization

Q. Q: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound derivatives?

A: Key techniques include:

  • 1H/13C NMR : Identifies substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, thiocarbonyl S-atom deshielding effects) .
  • IR Spectroscopy : Confirms thiol (-SH) or thione (C=S) groups via stretches at 2550–2600 cm⁻¹ (S-H) or 1200–1250 cm⁻¹ (C=S) .
  • HRMS : Validates molecular formulas (e.g., m/z 152.17 for C₆H₄N₂OS ).
  • Elemental Analysis : Matches calculated vs. observed C/H/N/S percentages (e.g., ±0.3% tolerance) .
    For advanced studies, X-ray crystallography or Hirshfeld surface analysis resolves tautomeric preferences (thiol vs. thione forms) .

Biological Activity Profiling

Q. Q: How can researchers evaluate the anti-inflammatory or kinase-inhibitory potential of this compound analogs?

A:

  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibition : Use in vitro kinase assays with ATP-competitive substrates (IC₅₀ values <10 µM reported for triazole-conjugated derivatives) .
  • Anti-inflammatory Testing : Employ carrageenan-induced rat paw edema models to measure exudate volume reduction (e.g., 30–50% inhibition at 50 mg/kg doses) .
  • Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) identify selective analogs .
    Mechanistic studies require Western blotting (e.g., NF-κB pathway modulation) or molecular docking (e.g., SIRT1 activation ).

Computational Modeling

Q. Q: What computational strategies are used to predict structure-activity relationships (SAR) for this compound derivatives?

A:

  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps, Mulliken charges) to correlate with antioxidant or antimicrobial activity .
  • Molecular Docking : Simulates binding to targets like GSK-3β (PDB ID: 1Q3W) or SIRT1 (PDB ID: 4IG9) using AutoDock Vina .
  • ADME Prediction : SwissADME or pkCSM tools assess bioavailability (% absorption >70% for lipophilic analogs) .

Handling Data Contradictions

Q. Q: How should researchers resolve discrepancies between synthetic yields and theoretical calculations?

A: Common issues include:

  • Low Yields : Trace moisture or oxygen sensitivity of thiol groups—use inert atmospheres (N₂/Ar) and anhydrous solvents .
  • Spectral Mismatches : Verify tautomerism (thiol ↔ thione) via variable-temperature NMR or IR .
  • Biological Activity Variability : Validate assay conditions (e.g., ATP concentration in kinase assays) and purity (>98% by HPLC) .

Advanced Functionalization

Q. Q: What strategies enable regioselective functionalization of the oxazolo[4,5-b]pyridine core?

A:

  • Electrophilic Substitution : Nitration or halogenation at C5/C7 positions due to electron-deficient pyridine ring .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) for biaryl derivatives .
  • Thiol-Ene Reactions : Conjugate additions to introduce sulfhydryl-linked pharmacophores (e.g., acrylonitrile in pyridine/water) .

Stability and Handling

Q. Q: What are the best practices for handling this compound to prevent degradation?

A:

  • Storage : –20°C under nitrogen, shielded from light (thiols oxidize to disulfides) .
  • Glove Compatibility : Use nitrile gloves (EN 374 standard) to avoid permeation .
  • Waste Disposal : Quench with oxidizing agents (e.g., NaOCl) before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.